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Compound of Interest

Compound Name: 2-Bromo-4-phenylpyridine

Cat. No.: B1345544

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 2-Bromo-4-phenylpyridine (CAS No: 54151-74-5). Due to the limited availability of
publicly accessible, complete experimental spectra for this specific molecule, this document
focuses on predicted data derived from spectroscopic principles and analysis of structurally
similar compounds. This guide is intended to serve as a valuable resource for the
characterization and utilization of 2-Bromo-4-phenylpyridine in research and development.

Molecular Structure and Properties

2-Bromo-4-phenylpyridine is a substituted pyridine derivative with a molecular formula of
C11HsBrN and a molecular weight of 234.09 g/mol .[1] Its structure consists of a pyridine ring
brominated at the 2-position and substituted with a phenyl group at the 4-position.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of 2-Bromo-4-
phenylpyridine. These predictions are based on established spectroscopic theory and data
from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data (500 MHz, CDClIs)
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. Predicted Chemical Predicted Predicted Coupling
Proton Assignment . L
Shift (6, ppm) Multiplicity Constant (J, Hz)

H-6 ~8.4 - 8.6 d ~5.0

H-3 ~7.7-7.9 S

H-5 ~7.5-7.7 d ~5.0

Phenyl H (ortho) ~7.6-7.8 m

Phenyl H (meta, para) ~7.3-7.5 m

Table 2: Predicted 3C NMR Data (125 MHz, CDCls)

Carbon Assignment

Predicted Chemical Shift (6, ppm)

C-2 ~143 - 145
C-4 ~150 - 152
C-6 ~151 - 153
C-3 ~122 -124
C-5 ~120- 122
Phenyl C (ipso) ~137 - 139
Phenyl C (ortho) ~129-131
Phenyl C (meta) ~128 - 130
Phenyl C (para) ~127 - 129

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (Neat)
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Wavenumber (cm~?)

Vibration Type

3100 - 3000 C-H stretch (aromatic)
1600 - 1585 C=C stretch (aromatic ring)
1500 - 1400 C=C stretch (aromatic ring)
~1050 C-Br stretch

Mass Spectrometry (MS)

Table 4: Predicted Key Mass Spectrometry Fragments (Electron lonization)

m/z Proposed Fragment Notes

Molecular ion peak, showing

233/235 [M]* characteristic bromine isotope
pattern (*°Br/®1Br = 1:1)

154 [M - Br]* Loss of bromine atom

127 [CioH7]* Phenylcyclopentadienyl cation

77 [CeHs]* Phenyl cation

Experimental Protocols

The following are detailed, representative protocols for acquiring the spectroscopic data

presented above.

NMR Spectroscopy

Objective: To obtain *H and 3C NMR spectra of 2-Bromo-4-phenylpyridine.

Materials & Equipment:

e 2-Bromo-4-phenylpyridine sample

o Deuterated chloroform (CDCIs) with 0.03% v/v tetramethylsilane (TMS)
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e 5 mm NMR tubes
e 500 MHz NMR spectrometer
Procedure:

o Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromo-4-phenylpyridine in
approximately 0.7 mL of CDCls in a clean, dry vial.

o Transfer: Transfer the solution to a 5 mm NMR tube.

o Data Acquisition:

o

Insert the NMR tube into the spectrometer.

[¢]

Lock and shim the spectrometer on the deuterium signal of the CDCls.

[¢]

Acquire the *H NMR spectrum using standard acquisition parameters.

[e]

Acquire the 13C NMR spectrum using a proton-decoupled pulse sequence.

o Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate
Fourier transformation, phase correction, and baseline correction. Reference the spectra to
the TMS signal at 0.00 ppm for *H and the CDCIs signal at 77.16 ppm for 13C.

IR Spectroscopy

Objective: To obtain the FT-IR spectrum of 2-Bromo-4-phenylpyridine.
Materials & Equipment:
e 2-Bromo-4-phenylpyridine sample (solid)

o Fourier-Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR)
accessory

e Spatula

Procedure:
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e Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal.

o Sample Application: Place a small amount of the solid 2-Bromo-4-phenylpyridine sample
onto the ATR crystal.

o Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.
Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4

cm™1,

o Data Processing: The software will automatically ratio the sample spectrum to the
background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Objective: To obtain the mass spectrum of 2-Bromo-4-phenylpyridine and determine its
fragmentation pattern.

Materials & Equipment:

2-Bromo-4-phenylpyridine sample

High-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate)

Autosampler vial with cap

Gas Chromatograph-Mass Spectrometer (GC-MS) system with an electron ionization (EI)
source

Procedure:

o Sample Preparation: Prepare a dilute solution of the sample by dissolving a small amount
(~1 mg) of 2-Bromo-4-phenylpyridine in a volatile organic solvent (1 mL) in a clean vial.

¢ GC-MS Parameters:

o GC Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2
minutes, then ramp up at 10-20 °C/min to a final temperature of ~280 °C.
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o Carrier Gas: Helium, with a constant flow rate.
o MS lonization Mode: Electron lonization (El) at 70 eV.

o Mass Range: Scan from m/z 40 to 300.

« Injection: Inject a small volume (e.g., 1 pL) of the prepared sample solution into the GC.

o Data Processing: Analyze the resulting total ion chromatogram (TIC) to identify the peak
corresponding to 2-Bromo-4-phenylpyridine. Extract the mass spectrum for this peak.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic analysis of
2-Bromo-4-phenylpyridine.
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Caption: Logical workflow for the spectroscopic analysis of 2-Bromo-4-phenylpyridine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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